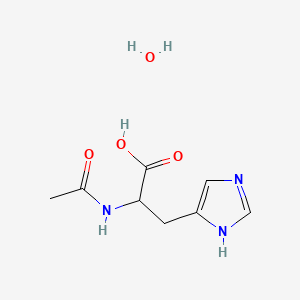
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate, also known as N-acetylhistidine hydrate, is a compound with the molecular formula C8H13N3O4 . It is involved in the synthesis of proteins and enzymes, as well as being an important component of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2 . The molecular weight of the compound is 215.21 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .作用机制
Target of Action
It is a derivative of the amino acid histidine, which is known to be essential for the production of histamine . Histamine plays a crucial role in the immune response and acts as a mediator of itching and inflammation .
Mode of Action
The exact mode of action of N-Acetyl-DL-Histidine Monohydrate is unclear . It is synthesized from L-histidine and acetyl Co-enzyme A . It cannot be catabolized by lens cells . For its hydrolysis, it is exported to ocular fluid where a specific acylase cleaves it .
Biochemical Pathways
N-Acetyl-DL-Histidine Monohydrate affects the biochemical pathways related to the metabolism of Histidine . It is involved in the synthesis of histamine, which is a crucial component of the immune response .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
It is known to play a role in the immune response through the production of histamine .
实验室实验的优点和局限性
AIPH has several advantages for use in lab experiments. It is a relatively inexpensive compound, is easy to synthesize, and is highly soluble in a variety of solvents. In addition, AIPH is highly versatile, allowing it to be used in a variety of biochemical and physiological studies. However, AIPH also has some limitations. It is not very stable in aqueous solutions and can be degraded by certain enzymes.
未来方向
There are a number of potential future directions for research involving AIPH. These include further investigations into the mechanism of action of AIPH, studies into the effects of AIPH on different types of cells, and studies into the potential therapeutic applications of AIPH. In addition, further research could focus on the development of new synthesis methods and the optimization of existing synthesis methods. Finally, further research could focus on the development of new analytical techniques for the characterization of AIPH.
合成方法
AIPH can be synthesized through a multi-step process that involves the condensation of 1H-imidazole-4-carboxylic acid and 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate3-propanoic acid. The two reactants are first dissolved in a solvent, such as dimethyl sulfoxide (DMSO), and then heated to a temperature of approximately 120°C. The reaction is then allowed to proceed for a period of time, typically 2-3 hours. The reaction is then cooled and the product is isolated and purified.
科学研究应用
AIPH has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to investigate the role of amino acids in protein synthesis, the effects of amino acids on cell metabolism, and the role of amino acids in gene expression. In addition, AIPH has been used to study the effects of different environmental factors on cell growth and development.
安全和危害
生化分析
Biochemical Properties
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate plays a crucial role in biochemical reactions, particularly those involving histidine metabolism. It interacts with several enzymes, including histidine decarboxylase and histidine ammonia-lyase, which are involved in the conversion of histidine to histamine and urocanic acid, respectively . The compound’s imidazole ring allows it to participate in proton transfer reactions, making it an important buffer in biological systems .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving histamine receptors. By modulating histamine levels, it can influence gene expression and cellular metabolism . Additionally, this compound can impact the function of immune cells, such as mast cells and basophils, which release histamine during allergic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to histamine receptors, thereby modulating their activity. This binding can lead to either activation or inhibition of downstream signaling pathways, depending on the receptor subtype . Furthermore, the compound can act as a competitive inhibitor of histidine decarboxylase, reducing the production of histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of allergic reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate histamine levels without causing significant adverse effects. At high doses, it can lead to toxicity, including symptoms such as hypotension and tachycardia . These effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate for histidine decarboxylase, which converts it to histamine. Additionally, it can be metabolized by histidine ammonia-lyase to produce urocanic acid . These pathways are crucial for maintaining histidine and histamine homeostasis in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and is often localized in areas with high histamine activity, such as the gastrointestinal tract and immune cells . This distribution pattern is essential for its role in modulating histamine levels.
Subcellular Localization
The subcellular localization of this compound is influenced by its structure and interactions with other biomolecules. It is often found in the cytoplasm, where it can interact with histidine decarboxylase and other enzymes involved in histidine metabolism . Additionally, it may be localized to specific organelles, such as lysosomes, where it can participate in histamine degradation .
属性
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSDQRXCOJSFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




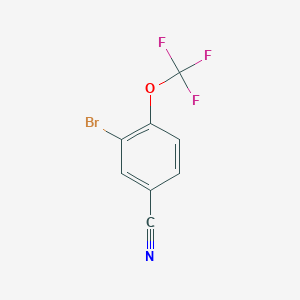
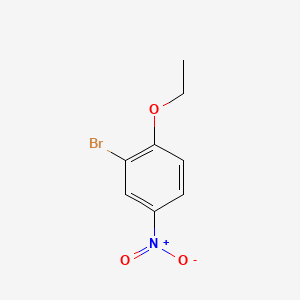



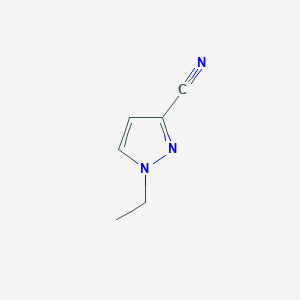
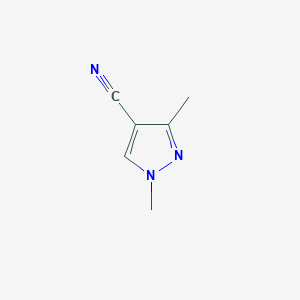
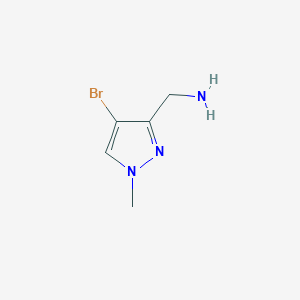

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)
